molecular formula C31H40N4O8 B608056 4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol) CAS No. 1561902-73-5

4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)

Cat. No. B608056
CAS RN: 1561902-73-5
M. Wt: 596.681
InChI Key: POQWZGBUVXRKIR-UHFFFAOYSA-N
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Description

ICSN3250 is a novel specific mTOR inhibitor via a unique mechanism which is distinct from previous mTOR inhibitors.

Scientific Research Applications

Microwave-Assisted Synthesis for Anticancer Activity

In the study by Hadiyal et al. (2020), a microwave-assisted procedure was developed for synthesizing new compounds, including derivatives of pyrrole, which demonstrated potent anticancer activity against various human cancer cell lines. This process highlights the potential of pyrrole derivatives in developing new anticancer agents Microwave-Assisted Three-Component Domino Synthesis of Polysubstituted 4H-Pyran Derivatives and Their Anticancer Activity.

Conducting Polymers from Low Oxidation Potential Monomers

Sotzing et al. (1996) synthesized a series of bis(pyrrol-2-yl) arylenes, demonstrating their use in creating conducting polymers via electropolymerization. These polymers, due to their low oxidation potentials, are highly stable in the electrically conducting form, indicating their potential in various electronic applications Poly[bis(pyrrol-2-yl)arylenes].

Antimicrobial and Antioxidant Activity

Rusnac et al. (2020) explored the synthesis and biological evaluation of compounds derived from pyrrole. Their findings suggest that these compounds exhibit moderate antifungal activity, with some showing significant potential in antibacterial and antifungal applications Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine.

Electrochemical and Optical Properties of Polymers

In research by Coelho et al. (2014), nitrobenzoyl pyrrole derivatives were synthesized and polymerized to study their optical and electrochemical properties. These findings contribute to the understanding of conducting polymers, which can be applied in various electronic and optical devices Electrochemical and optical properties of new electrochromic and fluorescent nitrobenzoyl polypyrrole derivatives.

Electron Transport Layer for Polymer Solar Cells

Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte for use as an electron transport layer in polymer solar cells. This research demonstrates the application of pyrrole derivatives in improving the efficiency of solar cell devices Alcohol-Soluble n-Type Conjugated Polyelectrolyte as Electron Transport Layer for Polymer Solar Cells.

properties

CAS RN

1561902-73-5

Product Name

4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)

Molecular Formula

C31H40N4O8

Molecular Weight

596.681

IUPAC Name

5-[1-[3-(azacyclotridec-1-yl)propyl]-4-(3,4-dihydroxy-5-nitrophenyl)pyrrol-3-yl]-3-nitrobenzene-1,2-diol

InChI

InChI=1S/C31H40N4O8/c36-28-18-22(16-26(30(28)38)34(40)41)24-20-33(21-25(24)23-17-27(35(42)43)31(39)29(37)19-23)15-11-14-32-12-9-7-5-3-1-2-4-6-8-10-13-32/h16-21,36-39H,1-15H2

InChI Key

POQWZGBUVXRKIR-UHFFFAOYSA-N

SMILES

C1CCCCCCN(CCCCC1)CCCN2C=C(C(=C2)C3=CC(=C(C(=C3)O)O)[N+](=O)[O-])C4=CC(=C(C(=C4)O)O)[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ICSN3250;  ICSN-3250;  ICSN 3250

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)
Reactant of Route 2
Reactant of Route 2
4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)
Reactant of Route 3
Reactant of Route 3
4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)
Reactant of Route 4
Reactant of Route 4
4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)
Reactant of Route 5
4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)
Reactant of Route 6
4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)

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